molecular formula C19H24N4O4S B2650534 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate CAS No. 886907-20-6

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate

Cat. No.: B2650534
CAS No.: 886907-20-6
M. Wt: 404.49
InChI Key: IRBPUJOHULTFDG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The thiazolo[3,2-b][1,2,4]triazol ring is a fused ring system containing nitrogen and sulfur atoms, which can participate in various chemical reactions . The furan ring is a five-membered aromatic ring containing an oxygen atom, and the piperidine ring is a six-membered ring containing a nitrogen atom.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The thiazolo[3,2-b][1,2,4]triazol ring, the furan ring, and the piperidine ring all have distinct reactivities. For example, the thiazolo[3,2-b][1,2,4]triazol ring might undergo reactions at the nitrogen or sulfur atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the ethyl groups could affect its solubility, boiling point, and melting point.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Piperidine Derivatives : Research has demonstrated the synthesis of various piperidine derivatives, including those with furan rings, showing potential as 5-HT2 antagonists. These compounds are of interest due to their potential therapeutic applications in treating disorders related to the serotonin pathway (Watanabe et al., 1993).

  • Chelating Properties and Antimicrobial Activity : The reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with other compounds has been explored for synthesizing organic ligands with antimicrobial properties. These compounds have shown varied inhibitory activity against both gram-positive and gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Patel, 2020).

  • ACE Inhibitors from Indanone Derivatives : Novel triazole derivatives have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. These compounds, including variations of piperidine derivatives, have shown promise as non-carboxylic acid ACE inhibitors with minimal toxicity, which could have implications in hypertension treatment (Vulupala et al., 2018).

  • Adenosine A2a Receptor Antagonists : Piperazine derivatives of triazolotriazine have been highlighted for their potent and selective antagonism of the adenosine A2a receptor. This property is particularly relevant in the context of neurological disorders, such as Parkinson's disease, showcasing the compound's potential in therapeutic applications (Vu et al., 2004).

  • Antimicrobial and Anticorrosive Applications : The synthesized derivatives of Ethyl 1-Aminotetrazole-5-carboxylate have been tested for antimicrobial activities, showing promising results. Additionally, some derivatives have been evaluated as antioxidants and corrosion inhibitors for lubricating oils, indicating their potential industrial applications (Taha & El-Badry, 2010).

Future Directions

The study of this compound could provide interesting insights into the chemical and biological properties of thiazolo[3,2-b][1,2,4]triazol derivatives. Future research could focus on exploring its potential biological activities and developing methods for its synthesis .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-3-14-20-19-23(21-14)17(24)16(28-19)15(13-8-6-10-27-13)22-9-5-7-12(11-22)18(25)26-4-2/h6,8,10,12,15,24H,3-5,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBPUJOHULTFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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